Efrapeptin F

Overview

Description

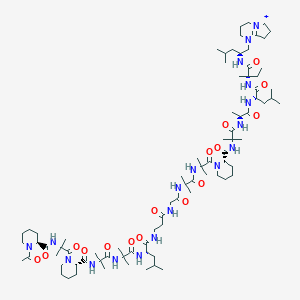

Efrapeptin F is a type of efrapeptin . Efrapeptins are peptides produced by fungi in the genus Tolypocladium that have antifungal, insecticidal, and mitochondrial ATPase inhibitory activities . They are produced via a biosynthetic pathway similar to, but simpler than, the ciclosporin pathway with nonribosomal peptide synthase (NRPS) and/or polyketide synthase (PKS) being the key elements .

Synthesis Analysis

Efrapeptins are produced via a biosynthetic pathway similar to, but simpler than, the ciclosporin pathway with nonribosomal peptide synthase (NRPS) and/or polyketide synthase (PKS) being the key elements . All efrapeptins and most efrapeptin analogues were shown to adopt helical conformations in solution .Molecular Structure Analysis

This compound was the major component of the mixture from T. geodes with the order of abundance of the six efrapeptins detected being F >G>D∼E>H>C . This compound differs from efrapeptin D by a single amino acid residue, this compound having an alanine where efrapeptin D has a glycine .Chemical Reactions Analysis

This compound was the major component of the mixture from T. geodes with the order of abundance of the six efrapeptins detected being F >G>D∼E>H>C . Addition of alanine to the culture medium increased the relative abundance of this compound in the profile of both species . Conversely, addition of glycine increased the relative abundance of efrapeptin D in the profile of both species .Physical And Chemical Properties Analysis

This compound is a metabolite of entomogenous fungi in the genus Tolypocladium . It has been shown to express preferential cytotoxicity to nutrient-deprived tumor cells compared with nutrient-sufficient tumor cells .Scientific Research Applications

Inhibition of Mitochondrial ATP Synthesis

Efrapeptin F, a peptide antibiotic of fungal origin, is recognized for its ability to inhibit mitochondrial ATP synthesis. This action is due to its binding to the soluble component of mitochondrial ATPase, making it a potent inhibitor relative to other compounds known for this function. This property makes efrapeptin valuable for studies on oxidative phosphorylation (Jackson et al., 1979).

Antifungal and Insecticidal Properties

This compound exhibits toxic activity against various pests, including the twospotted spider mite and Colorado potato beetle. Its antifungal and insecticidal properties have been characterized, with this compound showing significant potency as an ATPase inhibitor in both fungal and insect mitochondria (Krasnoff et al., 1991).

Antitumor Activity

In cancer research, this compound demonstrates antitumor activity, both in vitro and in vivo. It inhibits the growth of breast cancer cells by disrupting the Hsp90:F1F0-ATPase complex and inhibiting Hsp90 chaperone activity. This inhibition leads to a reduction in cell proliferation and tumor growth, indicating potential therapeutic applications in cancer treatment (Papathanassiu et al., 2011).

Effects on Intracellular Protein Trafficking

This compound has been identified to affect intracellular protein trafficking. It inhibits processes like syncytium formation and cytopathic effect in virus-infected cells, implicating its potential use in studies related to cellular protein transport and viral infections (Muroi et al., 1996).

Role in Endoplasmic Reticulum Stress

Research indicates that this compound may impact the endoplasmic reticulum stress response in tumor cells. Its interaction with Hsp90 and F1F0-ATPase complexes in breast cancer cells suggests a complex mechanism of action, potentially rendering tumor cells more vulnerable to environmental stressors that promote endoplasmic reticulum stress (Papathanassiu, 2008).

Mechanism of Action

Efrapeptins are known for their ability to inhibit F 1 F 0 -ATPase, the enzyme responsible for the mitochondrial production of ATP . Their antitumor actions have been attributed to their ability to inhibit the chymotrypsin-like and caspase-like activities of 26S proteasome and to suppress Hsp90 chaperone function by dissociating the complex of Hsp90 with its co-chaperone F 1 F 0 -ATPase .

Safety and Hazards

Efrapeptin F is a potent inhibitor of mitochondrial oxidative phosphorylation . Its site of action is the terminal coupling factor . Efrapeptin-treatment results in upregulation of Grp94 (both cell lines) and Grp78 (MDA-MB-231 only) without evidence of a concomitant endoplasmic reticulum (ER) stress induction .

properties

IUPAC Name |

(2S)-1-acetyl-N-[1-[(2S)-2-[[1-[[1-[[(2S)-1-[[3-[[2-[[1-[[1-[(2S)-2-[[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidin-5-ium-1-yl)-4-methylpentan-2-yl]amino]-2-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamoyl]piperidin-1-yl]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-oxopropyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamoyl]piperidin-1-yl]-2-methyl-1-oxopropan-2-yl]piperidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C82H140N18O16/c1-23-82(22,73(114)86-54(44-49(2)3)48-97-40-31-39-96-38-30-35-62(96)97)93-65(106)56(46-51(6)7)87-63(104)52(8)85-69(110)76(10,11)90-67(108)58-33-26-29-43-100(58)75(116)81(20,21)95-71(112)78(14,15)89-61(103)47-84-60(102)36-37-83-64(105)55(45-50(4)5)88-70(111)77(12,13)94-72(113)79(16,17)91-68(109)59-34-25-28-42-99(59)74(115)80(18,19)92-66(107)57-32-24-27-41-98(57)53(9)101/h49-52,54-59H,23-48H2,1-22H3,(H12-,83,84,85,86,87,88,89,90,91,92,93,94,95,102,103,104,105,106,107,108,109,110,111,112,113,114)/p+1/t52-,54-,55-,56-,57-,58-,59-,82-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAOHIZZZBGXUNW-TYMATEDWSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(=O)NC(CC(C)C)CN1CCC[N+]2=C1CCC2)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C3CCCCN3C(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)CNC(=O)CCNC(=O)C(CC(C)C)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C4CCCCN4C(=O)C(C)(C)NC(=O)C5CCCCN5C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@](C)(C(=O)N[C@@H](CC(C)C)CN1CCC[N+]2=C1CCC2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)C(C)(C)NC(=O)[C@@H]3CCCCN3C(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)CNC(=O)CCNC(=O)[C@H](CC(C)C)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)[C@@H]4CCCCN4C(=O)C(C)(C)NC(=O)[C@@H]5CCCCN5C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C82H141N18O16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30157011 | |

| Record name | Efrapeptin F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1635.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

131353-66-7 | |

| Record name | Efrapeptin F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131353667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Efrapeptin F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

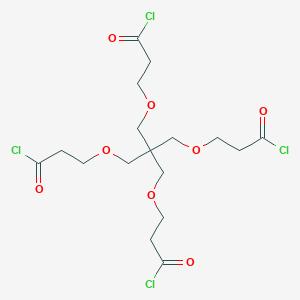

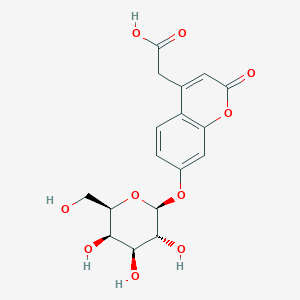

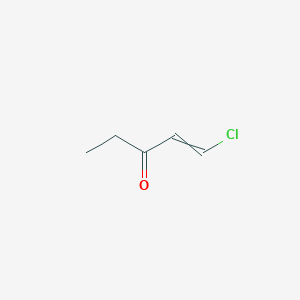

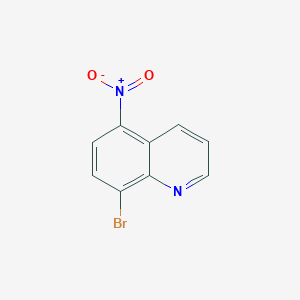

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

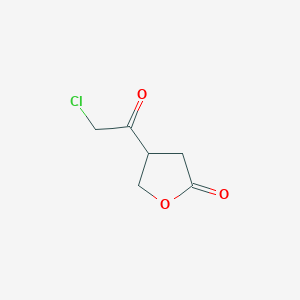

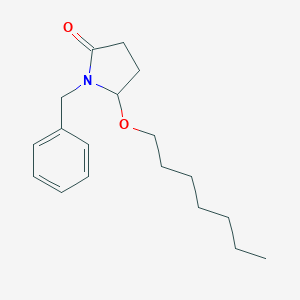

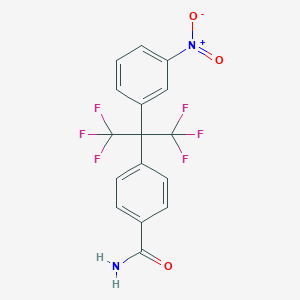

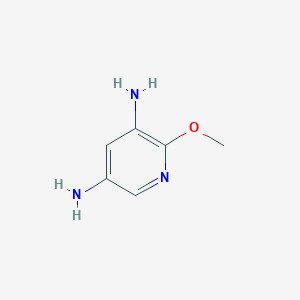

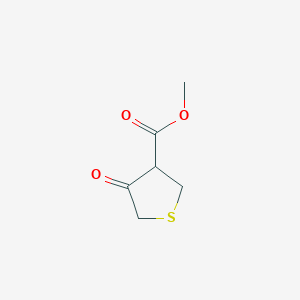

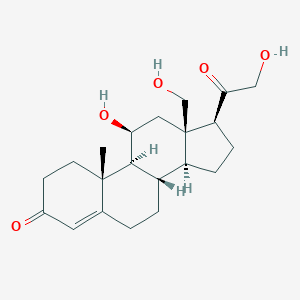

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Propanoic acid, 3-[(2-methoxy-2-oxoethyl)thio]-, methyl ester](/img/structure/B144387.png)